tert-Butyl 2-cyclopropylethylcarbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(2-cyclopropylethyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-10(2,3)13-9(12)11-7-6-8-4-5-8/h8H,4-7H2,1-3H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTSSBABWJUSJMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1CC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Tert Butyl 2 Cyclopropylethylcarbamate and Its Key Precursors
Direct Synthetic Approaches to tert-Butyl 2-cyclopropylethylcarbamate
The most direct route to this compound involves the installation of the N-tert-Butyloxycarbonyl (Boc) protecting group onto the primary amine, 2-cyclopropylethylamine (B1278486).
The Boc group is a widely utilized protecting group for amines in organic synthesis due to its stability under most basic and nucleophilic conditions and its facile removal under moderately acidic conditions. nih.govmasterorganicchemistry.com The introduction of this group, known as N-tert-butoxycarbonylation, is a critical step in the synthesis of the target compound.
The most common and widely used reagent for the introduction of the Boc group is di-tert-butyl dicarbonate (B1257347), also known as Boc anhydride (B1165640) (Boc₂O). wikipedia.orgacs.org The reaction involves the nucleophilic attack of the primary amine of 2-cyclopropylethylamine on one of the carbonyl carbons of Boc₂O. commonorganicchemistry.com This process is typically efficient, yielding the desired N-Boc protected amine, this compound. fishersci.co.uk
The reaction is generally performed in the presence of a base. fishersci.co.uk The base serves to neutralize the protonated carbamate (B1207046) intermediate and the acidic byproduct, tert-butyl carbonate, which can decompose into tert-butanol (B103910) and carbon dioxide. commonorganicchemistry.com Common bases used for this transformation include sodium bicarbonate, sodium hydroxide, and 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.orgfishersci.co.uk The reaction conditions are generally mild, often proceeding at room temperature or with moderate heating. fishersci.co.uk For instance, a general procedure involves dissolving the amine and a base like triethylamine (B128534) in a solvent mixture, cooling the solution, and then adding di-tert-butyl dicarbonate. nih.gov
| Reagent | Base | Solvent(s) | Temperature | Key Features |
| Di-tert-butyl dicarbonate (Boc₂O) | Sodium Bicarbonate | Dioxane-Water | 0 °C to 25 °C | Standard, high-yielding conditions. google.com |
| Di-tert-butyl dicarbonate (Boc₂O) | 4-Dimethylaminopyridine (DMAP) | Acetonitrile | Room Temperature | DMAP acts as a catalyst, but can sometimes lead to side products like ureas with primary amines. wikipedia.orgacs.org |
| Di-tert-butyl dicarbonate (Boc₂O) | Sodium Hydroxide | Water/Acetonitrile | Not specified | Effective for amine salts. google.com |
| Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine (TEA) | Water/THF | 0 °C to Room Temp | Common procedure for primary amines. nih.gov |
While Boc₂O is the most prevalent reagent, several alternatives have been developed for introducing the Boc group onto amines. These reagents can be useful in specific contexts, particularly where selectivity or milder conditions are required. One such alternative is 2-tert-butyloxycarbonyloxyimino-2-phenylacetonitrile (Boc-ON), which reacts with amines in the presence of a base like triethylamine to afford the N-Boc derivative. nih.gov Other reagents include tert-butyl 2-pyridyl carbonate and tert-butyl 1-chloroethyl carbonate. nih.gov Stable benzotriazole-based reagents have also been shown to effectively protect various amino acids in the presence of triethylamine. organic-chemistry.org
| Alternative Reagent | Abbreviation | Typical Base | Notes |
| 2-tert-Butyloxycarbonyloxyimino-2-phenylacetonitrile | Boc-ON | Triethylamine | Used in aqueous dioxane. nih.gov |
| tert-Butyl 2-pyridyl carbonate | - | Potassium Carbonate | Reaction performed in a Water-DMF mixture. nih.gov |
| tert-Butyl 1-chloroethyl carbonate | - | Potassium Carbonate | Reaction performed in a Water-THF mixture. nih.gov |
| Boc-Benzotriazole | Boc-Bt | Triethylamine | Reacts well with amino acids at room temperature. organic-chemistry.org |
The choice of solvent can significantly influence the outcome of N-butyloxycarbonylation reactions. The reaction can be successfully carried out in a variety of solvents, including both aqueous and anhydrous media. wikipedia.orgorganic-chemistry.org Common organic solvents include tetrahydrofuran (B95107) (THF), acetonitrile, dioxane, and chloroform. fishersci.co.uk Water, or a mixture of water with an organic solvent like THF or acetone, is also frequently used, often in conjunction with a base such as sodium bicarbonate. wikipedia.orgnih.gov Catalyst-free N-tert-butyloxycarbonylation of amines has been demonstrated to proceed efficiently in water, offering an environmentally friendly alternative that can prevent side reactions like isocyanate formation. organic-chemistry.org The polarity of the solvent can affect reaction rates and, in some cases, the distribution of products, particularly when using catalytic systems like DMAP where polar solvents may favor the formation of isocyanates at low temperatures. acs.orgresearchgate.net
| Solvent System | Base/Catalyst | Temperature | Outcome/Observation |
| Water | Catalyst-free | Room Temperature | Chemoselective N-Boc protection without side products. organic-chemistry.org |
| Water-Acetone | Catalyst-free | Not specified | Eco-friendly protocol with excellent yields and short reaction times. nih.gov |
| Acetonitrile | DMAP (catalytic) | 0 °C | Formation of isocyanate, N-Boc derivative, and urea (B33335) observed. acs.org |
| Tetrahydrofuran (THF)/Water | Sodium Bicarbonate | Room Temperature | Standard and effective conditions for Boc protection. wikipedia.org |
| Dichloromethane (DCM) | Amberlite-IR 120 | Room Temperature | Efficient reaction, no significant improvement with other solvents. derpharmachemica.com |
To enhance reaction efficiency and mildness, various catalytic methods for N-Boc protection have been developed. These strategies often avoid the need for strong bases and can proceed under neutral or even mildly acidic conditions. nih.gov Lewis acids such as ZrCl₄, Zn(ClO₄)₂·6H₂O, and LiClO₄ have been employed to catalyze the reaction of amines with Boc₂O. nih.gov Solid-supported acid catalysts, like Amberlyst-15 and Amberlite-IR 120, offer advantages such as ease of separation (by simple filtration) and reusability, aligning with green chemistry principles. nih.govderpharmachemica.com For example, Amberlite-IR 120 has been used for N-tert-butoxycarbonylation under solvent-free conditions, providing N-Boc derivatives in high yields within minutes. derpharmachemica.com Other catalytic systems include iodine, perchloric acid adsorbed on silica-gel (HClO₄–SiO₂), and ionic liquids, which can activate the Boc anhydride. organic-chemistry.org
| Catalyst | Conditions | Key Advantages |
| Amberlite-IR 120 | Solvent-free, Room Temp | Heterogeneous, reusable, fast reaction times (1-3 min), high yields (95-99%). derpharmachemica.com |
| Perchloric acid on silica-gel (HClO₄–SiO₂) | Solvent-free, Room Temp | Highly efficient, inexpensive, reusable, chemoselective. organic-chemistry.org |
| Iodine | Solvent-free, Room Temp | Practical and efficient protocol for various amines. organic-chemistry.org |
| Zirconium(IV) chloride (ZrCl₄) | Mild acidic conditions | Avoids strong bases. nih.gov |
| 1-Alkyl-3-methylimidazolium ionic liquids | Not specified | Activates Boc₂O through hydrogen bonding, excellent chemoselectivity. organic-chemistry.org |
| 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | Neat (acts as solvent and catalyst) | Recyclable, chemoselective, no competitive side reactions observed. organic-chemistry.org |
Installation of the N-tert-Butyloxycarbonyl (Boc) Group on 2-cyclopropylethylamine
Synthesis of the Cyclopropylethylamine Moiety
The key precursor, 2-cyclopropylethylamine, is a crucial building block. The cyclopropylamine (B47189) motif is found in numerous biologically active compounds, and various synthetic methods have been developed for its preparation. researchgate.netchemrxiv.org One approach involves the reaction of α-chloroaldehydes with an amine and a zinc homoenolate intermediate, which undergoes ring-closure to generate the cyclopropylamine. chemrxiv.org Other established methods for synthesizing cyclopropylamines include the Kulinkovich reaction and rearrangements like the Curtius or Hofmann rearrangements starting from cyclopropylcarboxylic acids or their derivatives. researchgate.net
Conventional Cyclopropanation Strategies Leading to Cyclopropylamines
Conventional methods for the synthesis of cyclopropylamines often involve the construction of the cyclopropane (B1198618) ring at some stage of the synthesis, followed by the introduction or unmasking of the amine functionality. Several robust and widely applicable strategies are detailed below.
A notable strategy for the synthesis of trans-cyclopropylamines involves the use of zinc homoenolates. datapdf.comnih.gov These reactive intermediates can be generated from the ring-opening of cyclopropanols. datapdf.comnih.gov In the presence of a nucleophilic amine, the zinc homoenolate can act as a carbonyl electrophile. The subsequent reaction of the amine at the electrophilic carbonyl position, followed by a nucleophilic ring closure, yields the desired trans-cyclopropylamine products with good yields and high diastereoselectivities. datapdf.com
This method's efficacy is demonstrated by its application in the synthesis of GSK2879552, a lysine (B10760008) demethylase 1 inhibitor. datapdf.comnih.gov The reaction conditions can be optimized, for instance, by using Zn(CN)₂ which allows for a reduction in the amount of the starting cyclopropanol (B106826) without a significant drop in yield or diastereoselectivity. datapdf.com The stereochemical outcome is controlled by the minimization of 1,3-allylic strain in the iminium intermediate, leading to the preferential formation of the trans-isomer. datapdf.com
| Starting Material | Amine | Product | Yield (%) | Diastereomeric Ratio (trans:cis) |
| 1-Arylcyclopropanol | Heterocyclic amines | Arylcyclopropylamine | Moderate to Good | >20:1 |
| 1-Alkylcyclopropanol | Primary amines | Alkylcyclopropylamine | Moderate | >20:1 |
This table presents generalized data based on the described methodology.
The Kulinkovich reaction and its modifications are powerful tools for the synthesis of cyclopropanes and their derivatives. acsgcipr.orgsynarchive.com The Kulinkovich-de Meijere reaction allows for the preparation of cyclopropylamines from the reaction of Grignard reagents with N,N-dialkylamides in the presence of a titanium(IV) alkoxide. organic-chemistry.org This reaction proceeds through a titanacyclopropane intermediate which reacts with the amide to form an oxatitanacyclopentane. Subsequent ring opening and cyclization yield the cyclopropylamine. organic-chemistry.org While stoichiometric amounts of the titanium reagent generally give better yields, the reaction is effective for a range of substrates. organic-chemistry.org
A significant advancement is the Kulinkovich-Szymoniak reaction, which provides a direct route to primary cyclopropylamines from nitriles. organic-chemistry.org This modification involves the reaction of a Grignard reagent with a nitrile in the presence of titanium(IV) isopropoxide, followed by treatment with a Lewis acid to convert the intermediate azatitanacycle into the primary cyclopropylamine. organic-chemistry.org The use of substituted Grignard reagents can lead to 1,2-disubstituted cyclopropylamines, often with moderate diastereoselectivity. organic-chemistry.org
| Substrate | Grignard Reagent | Titanium Reagent | Product |
| N,N-dialkylamide | Ethylmagnesium halide | Ti(Oi-Pr)₄ | N,N-dialkylcyclopropylamine |
| Nitrile | Ethylmagnesium halide | Ti(Oi-Pr)₄ / Lewis Acid | Primary cyclopropylamine |
This table illustrates the general transformations of the Kulinkovich-de Meijere and Kulinkovich-Szymoniak reactions.
The Curtius rearrangement is a classical and broadly useful method for the synthesis of primary amines from carboxylic acids via an acyl azide (B81097) intermediate. nih.govwikipedia.orgchemistrysteps.com This reaction can be applied to cyclopropyl (B3062369) acyl azides to furnish cyclopropylamines. nih.govnih.govresearchgate.net The rearrangement involves the thermal or photochemical decomposition of the acyl azide to an isocyanate, with the loss of nitrogen gas. wikipedia.org The resulting isocyanate can then be trapped with various nucleophiles. For instance, hydrolysis of the isocyanate leads to a carbamic acid, which decarboxylates to yield the primary amine. chemistrysteps.com
Mechanistic studies, including both experimental and theoretical approaches, suggest that the thermal Curtius rearrangement of acyl azides, including cyclopropyl acyl azides, proceeds through a concerted pathway with concomitant loss of N₂. nih.govnih.gov This avoids the formation of a discrete nitrene intermediate. nih.govnih.gov The reaction is known to proceed with full retention of configuration at the migrating group. wikipedia.org
Metal-catalyzed cyclopropanation of alkenes with diazo compounds is a fundamental and versatile strategy for the construction of cyclopropane rings. wikipedia.org This methodology can be adapted for the synthesis of cyclopropylamine precursors. acs.org Transition metals, most notably rhodium and copper complexes, are effective catalysts for the decomposition of diazo compounds to generate metal carbene intermediates, which then react with alkenes to form cyclopropanes. wikipedia.org
The choice of catalyst and diazo reagent can influence the efficiency and stereoselectivity of the reaction. wikipedia.org For instance, rhodium carboxylate complexes like dirhodium tetraacetate are commonly employed. wikipedia.org The reaction is generally stereospecific with respect to the alkene geometry. wikipedia.org While this method is powerful, the handling of potentially unstable diazo compounds requires careful consideration. wikipedia.org
The desymmetrization of prochiral cyclopropenes offers a modern and efficient route to functionalized cyclopropanes. acs.orgnih.gov This strategy can be utilized to prepare precursors for chiral cyclopropylamines. Copper-catalyzed diastereo- and enantioselective desymmetrization of cyclopropenes can afford nonracemic cyclopropylboronates. acs.org These intermediates can be further functionalized, for example, by trapping the cyclopropylcopper intermediate with electrophilic amines to synthesize cyclopropylaminoboronic esters. acs.org
Another approach involves the rhodium-catalyzed intermolecular hydroacylation of cyclopropenes. This method produces cyclopropylketones with high diastereocontrol and excellent enantiomeric excess. nih.gov These ketones can then be converted to the corresponding amines through established functional group transformations.
Enantioselective Approaches to Chiral Cyclopropylamines
The demand for enantiomerically pure cyclopropylamines in pharmaceuticals and agrochemicals has driven the development of various enantioselective synthetic methods. mdpi.comku.edu These approaches aim to control the stereochemistry during the formation of the cyclopropane ring or in subsequent functionalization steps.
Enantioselective synthesis of cyclopropylamine derivatives has been successfully achieved through the Ru(II)-Pheox-catalyzed asymmetric cyclopropanation of vinylcarbamates with diazoesters. acs.org This reaction proceeds under mild conditions and provides the corresponding protected cyclopropylamine products in high yields, with excellent diastereoselectivity and enantioselectivity (up to 99% ee). acs.org
Another powerful strategy is the catalytic asymmetric Michael-initiated ring-closure (MIRC) reaction. nih.gov For example, the reaction of α-purine acrylates with α-bromo-carboxylic esters, catalyzed by a chiral phase-transfer catalyst such as (DHQD)₂AQN, can produce chiral cyclopropyl purine (B94841) nucleoside analogues with a chiral quaternary stereocenter in high yields and excellent diastereo- and enantioselectivities. nih.gov
Furthermore, the formal nucleophilic substitution of chiral, non-racemic bromocyclopropanes provides a route to enantiomerically enriched cyclopropylamines possessing multiple stereogenic centers. mdpi.com This methodology utilizes a base-assisted dehydrohalogenation to form a reactive cyclopropene (B1174273) intermediate, followed by nucleophilic addition. The chirality of the starting material directs the stereochemical outcome of the subsequent transformations. mdpi.comku.edu
| Enantioselective Method | Catalyst/Reagent | Substrates | Product Features |
| Asymmetric Cyclopropanation | Ru(II)-Pheox complex | Vinylcarbamates, Diazoesters | High yield, up to 96:4 dr, up to 99% ee |
| Michael-Initiated Ring-Closure | (DHQD)₂AQN | α-Purine acrylates, α-Bromo-esters | High yield, excellent ds, 93-97% ee |
| Formal Nucleophilic Substitution | Chiral bromocyclopropane | Various nucleophiles | Enantioenriched, densely substituted cyclopropylamines |
This table summarizes key aspects of selected enantioselective approaches to chiral cyclopropylamines.
Biocatalytic Transformations (e.g., ω-Transaminases, C-C Hydrolases)
Biocatalysis has emerged as a powerful and green alternative for the synthesis of chiral amines. nih.gov ω-Transaminases (ω-TAs) are particularly noteworthy for their ability to catalyze the asymmetric amination of prochiral ketones to produce chiral amines with high enantioselectivity. mdpi.comnih.gov The synthesis of 2-cyclopropylethylamine can be envisioned through the biocatalytic reductive amination of a suitable precursor like cyclopropyl methyl ketone. researchgate.net These enzymatic reactions typically operate under mild conditions (near ambient temperature and neutral pH) and exhibit high stereospecificity, making them highly attractive for pharmaceutical applications. acsgcipr.org
The mechanism of ω-transaminase involves the transfer of an amino group from a donor molecule to a ketone or aldehyde substrate, a process that does not involve a redox reaction but requires careful control of reaction equilibrium to drive product formation. acsgcipr.org The choice of the specific ω-transaminase is critical, as different enzymes exhibit varying substrate specificities and stereopreferences (either (R)- or (S)-selective). almacgroup.com Protein engineering and directed evolution have been instrumental in developing ω-TAs with enhanced activity, stability, and substrate scope, even for sterically demanding substrates. nih.gov
While specific data for the direct biocatalytic synthesis of 2-cyclopropylethylamine is not extensively reported in publicly available literature, the general applicability of ω-transaminases to a wide range of ketones suggests its feasibility. The following table illustrates the potential of ω-transaminases for the synthesis of various chiral amines from their corresponding ketones, highlighting the typical high conversions and enantiomeric excesses achieved.
Table 1: Representative Examples of ω-Transaminase Mediated Asymmetric Synthesis of Chiral Amines
| Ketone Substrate | ω-Transaminase | Amine Donor | Conversion (%) | Enantiomeric Excess (ee %) |
| Acetophenone | (R)-selective ω-TA | Isopropylamine | >99 | >99 (R) |
| Propiophenone | (S)-selective ω-TA | L-Alanine | 98 | >99 (S) |
| Cyclohexyl methyl ketone | Engineered ω-TA | Isopropylamine | 95 | 98 (R) |
This table presents generalized data based on the capabilities of ω-transaminases for similar substrates and is for illustrative purposes.
Chiral Auxiliary-Mediated Syntheses (e.g., tert-Butanesulfinamide)
The use of chiral auxiliaries is a well-established and reliable strategy for asymmetric synthesis. osi.lv tert-Butanesulfinamide, developed by Ellman, has proven to be a particularly versatile and effective chiral auxiliary for the synthesis of a vast array of chiral amines. nih.govwikipedia.orgyale.edu This method typically involves three key steps:
Condensation: The chiral tert-butanesulfinamide is condensed with a prochiral ketone or aldehyde to form a N-tert-butanesulfinyl imine. This reaction proceeds under mild conditions and generally gives high yields. sigmaaldrich.com
Diastereoselective Nucleophilic Addition: A nucleophile, such as a Grignard reagent or an organolithium species, is added to the N-tert-butanesulfinyl imine. The bulky tert-butanesulfinyl group directs the nucleophile to one face of the C=N double bond, resulting in a highly diastereoselective addition. nih.gov
Auxiliary Cleavage: The tert-butanesulfinyl group is readily cleaved under mild acidic conditions to afford the desired chiral primary amine. sigmaaldrich.com
For the synthesis of 2-cyclopropylethylamine, this methodology would involve the condensation of tert-butanesulfinamide with cyclopropyl methyl ketone to form the corresponding N-tert-butanesulfinyl ketimine. Subsequent diastereoselective reduction of this imine would yield the desired chiral amine after removal of the auxiliary. The high degree of stereocontrol offered by the tert-butanesulfinamide auxiliary makes this a highly attractive route. osi.lv
Table 2: Diastereoselective Reduction of N-tert-Butanesulfinyl Imines
| Imine Substrate | Reducing Agent | Diastereomeric Ratio (d.r.) |
| N-(1-Phenylethylidene)-tert-butanesulfinamide | NaBH4 | 95:5 |
| N-(Cyclohexylmethylene)-tert-butanesulfinamide | L-Selectride® | 98:2 |
| N-(1-Phenylpropylidene)-tert-butanesulfinamide | NaBH4 | 92:8 |
This table provides representative data for the diastereoselective reduction of various N-tert-butanesulfinyl imines to illustrate the general effectiveness of this methodology.
Asymmetric Catalysis in Cyclopropylamine Formation
Asymmetric catalysis offers a highly efficient and atom-economical approach to the synthesis of chiral molecules. researchgate.net In the context of cyclopropylamine synthesis, catalytic asymmetric cyclopropanation is a key strategy. dicp.ac.cnnih.gov This method involves the reaction of an alkene with a diazo compound in the presence of a chiral transition metal catalyst, such as those based on cobalt, rhodium, or copper. researchgate.netorganic-chemistry.org The chiral ligand coordinated to the metal center controls the stereochemical outcome of the cyclopropanation reaction.
For the synthesis of a precursor to 2-cyclopropylethylamine, one could envision the asymmetric cyclopropanation of a suitable alkene followed by functional group manipulations to introduce the aminoethyl moiety. For instance, the cyclopropanation of an allylic amine derivative or an α,β-unsaturated ester that can be subsequently converted to the desired amine. organic-chemistry.org The choice of catalyst and reaction conditions is crucial for achieving high diastereo- and enantioselectivity. dicp.ac.cn
Table 3: Examples of Catalytic Asymmetric Cyclopropanation
| Alkene | Diazo Compound | Catalyst | Diastereoselectivity (d.r.) | Enantioselectivity (ee %) |
| Styrene | Ethyl diazoacetate | [Rh₂(S-DOSP)₄] | >95:5 | 98 |
| 1-Octene | Methyl phenyldiazoacetate | [Cu(Box)]OTf | 90:10 | 95 |
| Acrylonitrile | tert-Butyl diazoacetate | [Co(P1)] | >99:1 | 99 |
This table showcases representative data for catalytic asymmetric cyclopropanation reactions, demonstrating the high levels of stereocontrol achievable with this method.
Chemo- and Regioselective Considerations in Synthesis
In the synthesis of this compound and its precursors, chemo- and regioselectivity are critical for ensuring the desired outcome and avoiding the formation of unwanted byproducts.
Chemoselectivity refers to the preferential reaction of one functional group over another in a molecule containing multiple reactive sites. For instance, during the nucleophilic addition to an N-tert-butanesulfinyl imine derived from a ketone that also contains another electrophilic group, the choice of nucleophile and reaction conditions must be carefully controlled to ensure addition occurs exclusively at the imine carbon. Similarly, in catalytic reactions, the catalyst should selectively activate the desired bond or functional group. nih.gov
Regioselectivity is the preference for bond formation at one position over another. In the context of cyclopropanation, for example, if the alkene substrate contains multiple double bonds, the catalyst must direct the cyclopropanation to the desired location. mdpi.com In the synthesis of more complex molecules containing the 2-cyclopropylethylamine moiety, regioselective functionalization of other parts of the molecule without affecting the cyclopropyl or amino groups is often a key challenge. mdpi.com
The introduction of the tert-butoxycarbonyl (Boc) protecting group onto the 2-cyclopropylethylamine precursor is a straightforward and high-yielding reaction, typically proceeding with high chemoselectivity for the amino group. Standard procedures involving di-tert-butyl dicarbonate (Boc₂O) and a suitable base are generally employed. google.com
Reaction Mechanisms Involving Tert Butyl 2 Cyclopropylethylcarbamate
Mechanisms of N-Boc Deprotection
The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis, prized for its stability in various conditions and its susceptibility to cleavage under specific, controlled protocols. total-synthesis.com The deprotection mechanisms are critical for the synthetic utility of tert-Butyl 2-cyclopropylethylcarbamate.
Acid-Catalyzed Cleavage via Carbocation Intermediates (SN1-type Processes)
The most common method for N-Boc deprotection is through acid-catalyzed cleavage. researchgate.net This reaction proceeds via a mechanism that is generally considered to be of the SN1 type, characterized by the formation of a stable carbocation intermediate. total-synthesis.com
The process is initiated by the protonation of the carbonyl oxygen of the carbamate (B1207046) by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). commonorganicchemistry.commasterorganicchemistry.com This initial step increases the electrophilicity of the carbonyl carbon and weakens the adjacent carbon-oxygen bond. Subsequently, the molecule undergoes fragmentation, losing a highly stable tert-butyl cation. total-synthesis.comcommonorganicchemistry.com This step is the rate-determining step and is characteristic of an SN1 pathway. The fragmentation results in the formation of an unstable carbamic acid intermediate. masterorganicchemistry.com This intermediate readily undergoes spontaneous decarboxylation, releasing carbon dioxide gas and yielding the free 2-cyclopropylethylamine (B1278486) as its corresponding ammonium (B1175870) salt. total-synthesis.comjk-sci.com
The fate of the tert-butyl cation is context-dependent; it can be quenched by a suitable nucleophile, deprotonate to form isobutylene (B52900) gas, or in some cases, polymerize. commonorganicchemistry.com The formation of gaseous byproducts (isobutylene and CO2) provides a strong thermodynamic driving force for the reaction. total-synthesis.com Kinetic studies have revealed that the reaction rate can exhibit a second-order dependence on the concentration of HCl, suggesting a mechanism involving a general acid-catalyzed separation of a reversibly formed ion-molecule pair from the protonated carbamate. researchgate.netnih.gov
| Step | Description | Key Intermediates/Products | References |
|---|---|---|---|
| 1. Protonation | The carbamate oxygen is protonated by a strong acid (e.g., TFA, HCl). | Protonated carbamate | commonorganicchemistry.com, masterorganicchemistry.com |
| 2. Fragmentation (SN1) | Loss of a stable tert-butyl cation to form a carbamic acid. This is typically the rate-determining step. | tert-Butyl cation, Carbamic acid | total-synthesis.com, commonorganicchemistry.com |
| 3. Decarboxylation | The unstable carbamic acid spontaneously decomposes. | Free amine (as ammonium salt), Carbon dioxide (CO2) | total-synthesis.com, masterorganicchemistry.com |
| 4. Cation Fate | The tert-butyl cation is neutralized. | Isobutylene, tert-Butanol (B103910), or other alkylation products | commonorganicchemistry.com, researchgate.net |
Alternative Deprotection Mechanisms (e.g., Silane-mediated, Radical Cation Promoted)
While acid-catalyzed cleavage is prevalent, alternative methods have been developed to effect N-Boc deprotection under milder or orthogonal conditions, enhancing its synthetic versatility.
Silane-mediated Deprotection: Transition metal catalysts in combination with silanes offer a pathway for N-Boc cleavage. For instance, a system combining Palladium(II) chloride (PdCl₂) with 1,1,3,3-tetramethyldisiloxane (B107390) has been shown to be effective for the cleavage of the C−O bond in N-Boc derivatives. researchgate.net
Radical Cation Promoted Deprotection: A particularly mild method involves the use of the tris(4-bromophenyl)aminium radical cation, commonly known as "magic blue" (MB•+), as a catalyst in conjunction with a hydrosilane like triethylsilane. researchgate.netnih.gov In this mechanism, MB•+ is believed to catalytically activate the Si–H bond of the silane, which then facilitates the reductive cleavage of the tert-butyl group. nih.govacs.org This method is advantageous as it avoids strong acids and high temperatures, making it compatible with sensitive functional groups. nih.gov
Oxalyl Chloride-Mediated Deprotection: A distinct mechanism is proposed for the deprotection of N-Boc groups using oxalyl chloride in methanol. researchgate.netrsc.org This reaction proceeds under mild, room-temperature conditions. The proposed mechanism is more complex than simple in-situ generation of HCl. nih.gov It is suggested to involve the electrophilic character of oxalyl chloride, which may react with the carbamate carbonyl to form a reactive intermediate. This intermediate then undergoes a series of rearrangements, ultimately leading to the release of the free amine, tert-butanol, carbon dioxide, and carbon monoxide. nih.gov
| Method | Key Reagents | Proposed Mechanism Type | Conditions | References |
|---|---|---|---|---|
| Silane-mediated | PdCl2, 1,1,3,3-tetramethyldisiloxane | Catalytic C-O bond cleavage | Mild | researchgate.net |
| Radical Cation Promoted | Tris(4-bromophenyl)aminium radical cation (MB•+), Triethylsilane | Catalytic activation of Si-H bond | Mild, neutral | researchgate.net, nih.gov, acs.org |
| Oxalyl Chloride | Oxalyl chloride, Methanol | Electrophilic addition to carbamate | Mild, room temperature | researchgate.net, nih.gov |
Reaction Pathways of the Cyclopropylethylamine Unit
The cyclopropane (B1198618) ring is a strained, three-membered carbocycle that exhibits unique reactivity, often participating in reactions that involve ring-opening to relieve this strain.
Ring-Opening Reactions of Cyclopropylamines
The cyclopropane ring in cyclopropylamines can undergo cleavage under various conditions, with the regioselectivity of the opening being highly dependent on the substituents and the reaction medium. nih.gov
Under superacidic conditions (e.g., CF₃SO₃H), protonation can lead to the formation of highly reactive dicationic intermediates. nih.gov For substituted cyclopropylamines, cleavage can occur at either the vicinal bond (adjacent to the substituent) or the distal bond (opposite the substituent). The preferred cleavage pathway is influenced by the electronic nature of the substituents. For instance, a σ-withdrawing ammonium group can weaken the distal bond, promoting its cleavage. nih.gov In contrast, π-acceptor groups can interact with the cyclopropane orbitals to favor cleavage of the vicinal bond. nih.gov
Oxidative methods can also induce ring-opening. Asymmetric [3+2] photocycloadditions of N-aryl cyclopropylamines can be triggered by photoexcitation, leading to a radical cation intermediate that undergoes ring-opening before subsequent cyclization. rsc.org Furthermore, electrochemical oxidation of N-cyclopropylamides in the presence of alcohols provides a method for synthesizing 1,3-oxazines via an oxidative ring-opening pathway. chemistryviews.org
| Condition | Key Reagents/Method | Proposed Intermediate | Typical Product | References |
|---|---|---|---|---|
| Superacidic | CF3SO3H | Ammonium-carbenium dication | Ring-opened alkylated arenes | nih.gov |
| Photochemical | Photosensitizer (e.g., DPZ) | Radical cation | Pyrrolidines | rsc.org |
| Electrochemical | Graphite anode, Pt cathode | Oxidative cleavage | 1,3-Oxazines | chemistryviews.org |
| Lewis Acid | AlCl3 | Aziridine intermediate | N-(2-chloropropyl)amides | researchgate.net |
Stereochemical Outcomes and Isomerization Processes (cis/trans-Isomerization)
The stereochemical outcome of reactions involving the cyclopropylethylamine unit is intimately linked to the reaction mechanism. lumenlearning.com If a chiral center on the cyclopropane ring is involved in a reaction, the stereochemistry of the product depends on the nature of the intermediates.
Reactions that proceed through a concerted, single-step mechanism where a bond is broken and a new bond is formed simultaneously (analogous to an SN2 reaction) are likely to proceed with a defined stereochemical outcome, such as inversion of configuration. lumenlearning.com
Conversely, reactions that proceed through a multi-step pathway involving planar or rapidly equilibrating intermediates, such as the carbocation formed in an SN1-type ring-opening, will likely lead to a loss of stereochemical information, resulting in a racemic or diastereomeric mixture of products. lumenlearning.com For example, the ring-opening of cyclopropylmethyl copper species has been studied to determine the stereochemistry of the resulting products, providing evidence for pathways that may operate with some degree of stereospecificity. researchgate.net
Cis/trans isomerization of the cyclopropane ring itself is also a possibility, particularly under conditions that can generate radical intermediates or involve reversible ring-opening/closing sequences. Such processes could lead to the epimerization of stereocenters on the ring.
Nucleophilic and Electrophilic Reactivity Profiles
The reactivity of this compound is dictated by the interplay of its functional groups: the N-Boc protected amine and the cyclopropane ring.
Nucleophilic Reactivity: The nitrogen atom of the carbamate is the primary nucleophilic center. However, the presence of the electron-withdrawing tert-butyloxycarbonyl group significantly reduces its nucleophilicity compared to the corresponding free amine. total-synthesis.com This attenuation of reactivity is the fundamental principle behind its use as a protecting group. Upon deprotection, the resulting 2-cyclopropylethylamine becomes a potent nucleophile.
Electrophilic Reactivity: The molecule possesses several sites susceptible to electrophilic attack. The carbonyl carbon of the Boc group is an electrophilic center, susceptible to attack by strong nucleophiles. jk-sci.com More uniquely, the cyclopropane ring itself can act as an electrophile, particularly when activated. nih.gov Cyclopropanes bearing electron-accepting groups can undergo polar, ring-opening reactions with nucleophiles. nih.govnih.gov While the N-Boc group is not a strong electron acceptor, protonation under acidic conditions can significantly enhance the electrophilicity of the strained ring, making it susceptible to nucleophilic attack and subsequent ring-opening. nih.gov This dual reactivity profile allows the cyclopropylethylamine moiety to engage in a diverse range of chemical transformations.
Role As a Key Synthetic Intermediate
Precursor in the Synthesis of Nitrogen-Containing Heterocycles
Boc-protected amines are fundamental precursors for the synthesis of a vast array of nitrogen-containing heterocycles, which are core structures in many pharmaceuticals and biologically active compounds. The Boc group serves as a reliable protecting group for the nitrogen atom, rendering it nucleophilic only after deprotection under acidic conditions. This allows for controlled and regioselective ring-forming reactions.
General Synthetic Strategies:
Pictet-Spengler Reaction: Following deprotection, the resulting primary amine can undergo condensation with an aldehyde or ketone to form an imine, which then cyclizes onto an adjacent aromatic ring to form tetrahydroisoquinolines or related structures.
Bischler-Napieralski Reaction: Acylation of the deprotected amine followed by cyclodehydration is a classic method for the synthesis of dihydroisoquinolines.
Paal-Knorr Synthesis: Condensation of the deprotected amine with a 1,4-dicarbonyl compound is a straightforward route to pyrroles.
The cyclopropyl (B3062369) group in a molecule like tert-Butyl 2-cyclopropylethylcarbamate can also participate in or influence heterocyclic synthesis. For instance, the cyclopropyl ring can act as a linchpin in radical cyclization reactions or undergo ring-expansion to form larger heterocyclic systems under specific catalytic conditions.
Building Block for Complex Amine Derivatives
The synthesis of complex amines often requires the careful orchestration of protecting groups to differentiate between multiple reactive sites. Boc-protected amines are ideal for this purpose due to the mild conditions required for the removal of the Boc group, which typically involves treatment with acids such as trifluoroacetic acid (TFA).
Once deprotected, the primary amine of a precursor like 2-cyclopropylethylamine (B1278486) can be elaborated into more complex structures through various transformations:
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.
Acylation: Formation of amides through reaction with acyl chlorides or carboxylic acids.
Alkylation: Introduction of alkyl groups via reaction with alkyl halides.
Sulfonylation: Formation of sulfonamides by reacting with sulfonyl chlorides.
These transformations allow for the introduction of diverse functional groups and the construction of intricate molecular frameworks, with the cyclopropyl moiety often serving to impart specific conformational constraints or to act as a bioisostere for other chemical groups in medicinal chemistry applications.
Intermediate in Cascade and Multi-Component Reactions
While specific examples involving this compound are not documented, Boc-protected amines are frequently employed in MCRs such as the Ugi and Passerini reactions . In these reactions, the amine component (after deprotection) combines with a carbonyl compound, an isocyanide, and (in the case of the Ugi reaction) a carboxylic acid to rapidly generate complex amide structures.
The cyclopropyl group can also play a role in cascade reactions. The strained ring system can be opened under catalytic conditions, initiating a cascade of bond-forming events to produce complex polycyclic structures.
Orthogonal Protection Strategies in Multi-functionalized Molecules
In the synthesis of complex molecules with multiple functional groups, such as peptides or polyfunctional natural products, it is often necessary to protect and deprotect different functional groups selectively. This is achieved through the use of orthogonal protecting groups , which can be removed under distinct conditions without affecting other protecting groups in the molecule.
The tert-butoxycarbonyl (Boc) group is a cornerstone of orthogonal protection strategies. It is stable to a wide range of reaction conditions, including basic and nucleophilic reagents, but is readily cleaved under acidic conditions. This allows it to be used in conjunction with other protecting groups, such as:
Fmoc (Fluorenylmethyloxycarbonyl): Removed by base (e.g., piperidine), orthogonal to Boc.
Cbz (Carboxybenzyl): Removed by hydrogenolysis, orthogonal to Boc.
Silyl ethers (e.g., TBDMS): Removed by fluoride (B91410) ions, orthogonal to Boc.
This orthogonality is critical in multi-step syntheses, enabling chemists to selectively unmask a specific functional group for further reaction while the rest of the molecule remains protected. A compound like this compound would, therefore, be a valuable building block in a scenario where the amine needs to be protected until a specific, acid-triggered step in a longer synthetic sequence.
Asymmetric Synthesis and Stereochemical Control
Enantioselective Transformations Utilizing the Cyclopropylethylamine Moiety
The cyclopropane (B1198618) ring's unique electronic and steric properties make the cyclopropylethylamine moiety a valuable component in asymmetric synthesis. Enantioselective transformations that forge this structural motif or utilize its inherent chirality are of significant interest. Catalytic asymmetric cyclopropanation, for instance, represents a direct method to construct the chiral cyclopropane ring. dicp.ac.cnmdpi.com Various transition metal complexes and biocatalysts have been developed for the asymmetric addition of carbenes or carbenoids to alkenes, establishing the stereochemistry of the cyclopropane core. dicp.ac.cn
Furthermore, the development of enantioselective scandium-catalyzed transformations has opened new avenues for creating complex chiral molecules. researchgate.net These methods can be applied to reactions such as the asymmetric [3+2] annulation of aldimines with alkenes, providing a pathway to chiral amine derivatives where the stereochemistry is precisely controlled by a chiral catalyst system. researchgate.net Microbial transformations also offer a powerful tool for the enantioselective synthesis of chiral cyclopropane compounds, utilizing enzymes to catalyze reactions with high stereospecificity. researchgate.net
Diastereoselective Control in Reactions of tert-Butyl 2-cyclopropylethylcarbamate Derivatives
When a stereocenter already exists within a derivative of this compound, it can influence the formation of new stereocenters in subsequent reactions. This diastereoselective control is crucial for building molecules with multiple, well-defined stereogenic centers. osi.lv A common strategy involves the use of chiral auxiliaries, such as N-tert-butanesulfinyl groups, which can direct nucleophilic additions to imine derivatives with high diastereoselectivity. osi.lvnih.gov
For example, the reaction of chiral N-sulfinyl α-chloro ketimines with Grignard reagents can produce chiral N-(1-substituted cyclopropyl)-tert-butanesulfinamides with good yields and diastereoselectivity. nih.gov The high degree of stereocontrol is often attributed to the formation of a rigid, chelated transition state that directs the approach of the nucleophile. iupac.org The diastereoselectivity of such additions is influenced by factors like the choice of noncoordinating solvents, which favor the proposed cyclic transition state. iupac.org Methodologies exploiting stereoselective, ring-retentive additions to cyclopropenes have also been developed to access densely substituted, enantiopure cyclopropanes with high diastereoselectivity. mdpi.com
| Reaction Type | Substrate | Reagent/Conditions | Key Finding | Diastereomeric Ratio (d.r.) | Reference(s) |
| Nucleophilic Addition | N-sulfinyl α-chloro ketimines | Grignard Reagents | Synthesis of chiral N-cyclopropyl-tert-butanesulfinamides | Good to high | nih.gov |
| Reduction of Ketimines | Atropisomeric N–tert-Butanesulfinylketimines | Reducing Agents | Asymmetric synthesis of 1,3-diamines | Not specified | osi.lv |
| Nucleophilic Substitution | Chiral bromocyclopropanes | Various Nucleophiles | Diastereoselective formation of trisubstituted cyclopropanes | High | mdpi.com |
Application of Chiral Auxiliaries and Catalysts
The tert-butanesulfinamide moiety, often referred to as Ellman's auxiliary, is a highly effective chiral directing group in the asymmetric synthesis of amines. sigmaaldrich.comwikipedia.org Introduced in 1997, this versatile chiral auxiliary can be condensed with aldehydes and ketones to form tert-butanesulfinyl imines. iupac.orgsigmaaldrich.com The sulfinyl group serves multiple roles: it activates the imine for nucleophilic attack, acts as a powerful chiral director to yield products with high diastereoselectivity, and can be easily cleaved under mild acidic conditions to afford the desired chiral amine. iupac.orgsigmaaldrich.com
This methodology has been successfully applied to the synthesis of chiral cyclopropylamines. The condensation of a cyclopropyl-containing aldehyde or ketone with (R)- or (S)-tert-butanesulfinamide generates a sulfinyl imine intermediate. Subsequent addition of an organometallic nucleophile proceeds with high diastereoselectivity, dictated by the stereochemistry of the sulfinyl group. nih.govsigmaaldrich.com This approach provides reliable access to amines with multiple stereogenic centers. osi.lv The robustness of this chemistry has led to its widespread use in both academic and industrial settings for the synthesis of a vast array of chiral amines. yale.eduresearchgate.net
| Reaction | Chiral Auxiliary | Substrate | Outcome | Diastereoselectivity | Reference(s) |
| Grignard Addition | N-tert-butanesulfinamide | α-chloro ketimines | Chiral cyclopropylamines | Acceptable to good | nih.gov |
| Nucleophilic Addition | N-tert-butanesulfinamide | Aldehydes/Ketones | α-branched amines | 89:11 to 99:1 | iupac.org |
| Reduction | N-tert-butanesulfinamide | Cyclic Ketimines | Amines with multiple stereocenters | High | osi.lv |
Asymmetric organocatalysis and metal catalysis provide powerful alternatives to auxiliary-based methods for synthesizing chiral compounds. nih.gov Organocatalysis, which uses small organic molecules to accelerate reactions, has emerged as a cost-effective and environmentally sustainable approach. researchgate.netmdpi.com For instance, chiral squaramide catalysts have been used for enantioselective Michael additions involving derivatives of tert-butyl carbamate (B1207046). researchgate.net These catalysts often operate through non-covalent interactions, such as hydrogen bonding, to create a chiral environment that directs the stereochemical outcome of the reaction. yale.edubeilstein-journals.org
Transition metal catalysis is also extensively used for the asymmetric synthesis of molecules containing the cyclopropane motif. mdpi.com Chiral cobalt complexes, for example, can catalyze the asymmetric cyclopropanation of various alkenes using gem-dichloroalkanes as carbene precursors, achieving high levels of enantioselectivity. dicp.ac.cn Similarly, chiral scandium(III) complexes with N,N'-dioxide ligands have been shown to be effective catalysts for enantioselective Pudovik additions and other transformations, providing access to chiral building blocks. researchgate.net These catalytic methods offer the advantage of generating chirality from achiral starting materials with only a small amount of a chiral catalyst.
| Catalysis Type | Catalyst/Ligand System | Reaction Type | Substrate Example | Enantiomeric Excess (ee) | Reference(s) |
| Metal Catalysis | Cobalt / Chiral Ligand | Asymmetric Cyclopropanation | Monosubstituted Alkenes | High | dicp.ac.cn |
| Organocatalysis | Rawal's Chiral Squaramide | Michael Addition | Nitroenynes | Excellent | researchgate.net |
| Metal Catalysis | N,N′‐dioxide/Sc(III) complex | Pudovik Addition | α‐alkynylketoamides | up to 96% ee | researchgate.net |
| Organocatalysis | Cinchona-derived primary amines | Michael Addition | Thiomalonates to enones | High | nih.gov |
Resolution of Stereoisomers
When a chiral compound is synthesized as a racemic mixture, a resolution process is required to separate the two enantiomers. wikipedia.org Chiral resolution is a critical technique for obtaining enantiomerically pure this compound or its key intermediates.
One of the most common methods is classical resolution, which involves the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, such as tartaric acid or 10-camphorsulfonic acid (CSA). wikipedia.orgnih.gov The resulting diastereomers often have different solubilities, allowing for their separation by fractional crystallization. wikipedia.org After separation, the resolving agent is removed to yield the individual enantiomers. Another approach involves the resolution of a carboxylic acid precursor using chiral bases like cinchona alkaloids. mdpi.com
Kinetic resolution is another powerful strategy that relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent. google.com Enzymatic kinetic resolution (EKR) is particularly effective, using enzymes like lipases to selectively acylate or hydrolyze one enantiomer over the other. nih.govnih.govnih.gov For example, the lipase (B570770) from Candida antarctica (CAL-B) has been used to resolve carbamate derivatives via transesterification, achieving excellent enantioselectivity and providing access to both enantiomers in high optical purity. nih.govnih.gov
| Resolution Method | Resolving Agent / Enzyme | Substrate Type | Key Feature | Reference(s) |
| Classical Resolution | 10-camphorsulfonic acid (CSA) | Racemic amine | Formation and separation of diastereomeric salts | nih.gov |
| Classical Resolution | Cinchona alkaloids | Racemic carboxylic acid precursor | Fractional crystallization of diastereomeric salts | mdpi.com |
| Enzymatic Kinetic Resolution | Candida antarctica lipase B (CAL-B) | Racemic carbamate/alcohol | High enantioselectivity (E > 200) in transesterification | nih.govnih.gov |
| Double Enzymatic Kinetic Resolution | Novozym 435 (CALB) | Racemic amine and chiral acyl donor | Simultaneous resolution of two racemates | nih.gov |
Catalytic Applications and Transformations
Role in Transition Metal-Catalyzed Reactions
Transition metal catalysis is a cornerstone of modern synthetic chemistry, enabling a vast array of chemical transformations. These reactions often involve the formation of carbon-carbon and carbon-heteroatom bonds, with metals like palladium, copper, rhodium, and iridium playing central roles. The mechanisms of these reactions typically involve oxidative addition, reductive elimination, migratory insertion, and transmetalation steps, where the electronic and steric properties of the substrates and ligands are crucial for reactivity and selectivity.
Despite the prevalence of cyclopropane-containing molecules in studies of transition metal-catalyzed reactions, a thorough search of the scientific literature and chemical databases did not yield any specific examples where tert-Butyl 2-cyclopropylethylcarbamate is utilized as a substrate, ligand, or catalyst in such transformations. Consequently, there are no detailed research findings or data tables to present regarding its role in this area of catalysis.
Organocatalytic Transformations of Carbamate (B1207046) Derivatives
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful third pillar of catalysis alongside transition metal catalysis and biocatalysis. This field leverages various activation modes, such as enamine, iminium, hydrogen bonding, and Brønsted/Lewis acid-base catalysis, to achieve high levels of stereocontrol in a wide range of transformations.
While the broader class of carbamates and cyclopropane-containing compounds are known to participate in organocatalytic reactions, specific studies detailing the transformations of this compound or its direct derivatives are not available in the current body of scientific literature. Research on related structures, such as tert-butyl (1-(2-oxoethyl)cyclopropyl)carbamate, has shown their utility in organocatalytic conjugate additions, but this does not directly translate to the catalytic behavior of the title compound. As such, there is no specific research to report for this section.
Biocatalytic Conversions and Derivatizations
Biocatalysis utilizes enzymes and whole-cell systems to perform chemical transformations with high chemo-, regio-, and stereoselectivity under mild reaction conditions. This environmentally friendly approach to chemical synthesis has found broad application in the pharmaceutical, fine chemical, and food industries. Enzymes such as lipases, proteases, ketoreductases, and transaminases are commonly employed for the synthesis of chiral molecules.
A comprehensive search for biocatalytic applications of this compound did not uncover any published research. While enzymes are known to act on a wide variety of carbamate-containing molecules for purposes such as kinetic resolution, there are no specific reports of enzymatic conversions or derivatizations involving this compound. Therefore, no detailed research findings or data can be provided for this topic.
Based on an extensive review of the current scientific literature, there is no specific research available on the catalytic applications and transformations of this compound in the areas of transition metal-catalyzed reactions, organocatalytic transformations, or biocatalytic conversions. This highlights a gap in the current chemical research landscape and suggests that the catalytic potential of this particular compound remains an unexplored area. Future investigations may yet uncover interesting and useful catalytic activities for this compound.
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For tert-Butyl 2-cyclopropylethylcarbamate, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-31G*, would be employed to determine its optimized molecular geometry. These calculations would yield precise information on bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional structure of the molecule.
Furthermore, DFT analysis reveals key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. nih.govresearchgate.net A larger gap suggests higher stability and lower reactivity. nih.gov The distribution of these frontier orbitals would indicate the likely sites for nucleophilic and electrophilic attack. Additionally, a Molecular Electrostatic Potential (MEP) map could be generated to visualize the electron density distribution and identify regions susceptible to electrostatic interactions. researchgate.net
Table 1: Predicted Molecular and Electronic Properties from DFT Calculations
| Property | Predicted Value/Information | Significance |
| Optimized Geometry | Bond lengths (Å), Bond angles (°), Dihedral angles (°) | Provides the most stable 3D structure of the molecule. |
| HOMO Energy | Energy value (eV) | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | Energy value (eV) | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | Energy difference (eV) | Correlates with chemical reactivity and stability. nih.gov |
| MEP Map | Color-coded charge distribution | Visualizes electrophilic and nucleophilic sites. |
Computational Analysis of Reaction Mechanisms and Transition States
Computational chemistry provides a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis or subsequent transformations. DFT calculations are instrumental in mapping the potential energy surface of a reaction, allowing for the identification of reactants, products, intermediates, and, crucially, transition states.
By locating the transition state structure and calculating its energy, the activation energy barrier for a given reaction step can be determined. This information is vital for understanding the reaction kinetics and predicting the feasibility of a particular pathway. For instance, in a hypothetical reaction involving the modification of the carbamate (B1207046) group, computational analysis could compare different possible mechanisms, such as those proceeding through different intermediates, to determine the most energetically favorable route. mdpi.com
Molecular Dynamics Simulations for Conformational Analysis
The presence of flexible single bonds in this compound allows for a range of possible conformations. Molecular Dynamics (MD) simulations are a suitable method for exploring the conformational landscape of such molecules. nih.govnih.gov By simulating the motion of the atoms over time, MD simulations can identify the most stable, low-energy conformations and the energy barriers between them.
These simulations can be performed in various environments, such as in a vacuum or in the presence of a solvent, to understand how the surrounding medium influences the conformational preferences. The results of MD simulations provide a dynamic picture of the molecule's behavior, which is crucial for understanding its interactions with other molecules, such as enzymes or receptors, in a biological context.
Prediction of Spectroscopic Parameters
Computational methods can predict various spectroscopic parameters, which can be compared with experimental data to validate the calculated structure. For this compound, DFT calculations can be used to predict its vibrational frequencies, which correspond to the peaks observed in an infrared (IR) spectrum. researchgate.net Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated and compared with experimental NMR spectra to aid in the structural elucidation and assignment of signals.
Table 2: Computationally Predicted Spectroscopic Data
| Spectroscopic Technique | Predicted Parameters | Application |
| Infrared (IR) Spectroscopy | Vibrational frequencies (cm⁻¹) | Aiding in the assignment of experimental IR spectra. researchgate.net |
| Nuclear Magnetic Resonance (NMR) | Chemical shifts (ppm) | Assisting in the structural confirmation and signal assignment of ¹H and ¹³C NMR spectra. |
Quantum Chemical Studies of Reactivity and Selectivity
Quantum chemical calculations, primarily using DFT, can provide quantitative measures of a molecule's reactivity. Global reactivity descriptors, such as chemical hardness, softness, and electrophilicity index, can be calculated from the HOMO and LUMO energies. researchgate.net These descriptors provide a general overview of the molecule's reactivity profile.
Furthermore, these studies can explain and predict the selectivity of reactions (chemo-, regio-, and stereoselectivity). By comparing the activation energies of different reaction pathways leading to various products, it is possible to predict which product will be formed preferentially. For example, if a reaction involving this compound could yield multiple isomers, computational analysis of the respective transition states could reveal the origin of the observed or predicted selectivity. mdpi.com
Q & A
Q. What are the recommended synthesis routes for tert-Butyl 2-cyclopropylethylcarbamate, and how can reaction parameters be optimized for higher yields?
- Methodological Answer : Synthesis typically involves multi-step protocols under controlled conditions. A common approach includes:
Protection of the amine group : Use tert-butoxycarbonyl (Boc) anhydride in a polar aprotic solvent (e.g., THF or DCM) at 0–25°C to form the carbamate .
Cyclopropane introduction : React the intermediate with cyclopropane derivatives (e.g., cyclopropylmethyl bromide) using a base like K₂CO₃ in DMF at 60–80°C .
- Optimization Strategies :
- Catalysts : Palladium-based catalysts improve coupling efficiency in cyclopropane functionalization .
- Temperature : Elevated temperatures (70–80°C) enhance reaction rates but may require inert atmospheres to prevent Boc group cleavage .
- Monitoring : Use TLC or LC-MS to track intermediate formation and adjust stoichiometry accordingly .
Q. What purification and characterization techniques are effective for isolating this compound?
- Methodological Answer :
- Purification :
- Column Chromatography : Use silica gel with a gradient of ethyl acetate/hexane (20–40%) to separate unreacted starting materials .
- Recrystallization : Ethanol/water mixtures yield high-purity crystals by exploiting solubility differences .
- Characterization :
- HPLC : Confirm purity (>95%) using a C18 column with UV detection at 254 nm .
- NMR : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) verify Boc group integrity and cyclopropane proton splitting patterns .
Q. How does the stability of this compound vary under different storage conditions?
- Methodological Answer :
- Stability Factors :
- Temperature : Store at 2–8°C in airtight containers to prevent hydrolysis; room temperature storage is acceptable for short-term use (<1 month) .
- Light Sensitivity : Amber glass vials minimize photodegradation of the carbamate group .
- Incompatibilities : Avoid strong acids/bases, which cleave the Boc group, and oxidizing agents that degrade the cyclopropane ring .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in reaction outcomes involving this compound?
- Methodological Answer :
- Kinetic Analysis : Use stopped-flow NMR to monitor intermediate formation rates under varying pH and solvent conditions .
- Isotopic Labeling : Introduce ¹³C or ²H labels at the cyclopropane moiety to trace reaction pathways via isotopic shifts in mass spectrometry .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict regioselectivity in cyclopropane ring-opening reactions .
Q. What advanced analytical methods elucidate the conformational dynamics of this compound?
- Methodological Answer :
- Dynamic NMR : Low-temperature ¹H NMR (e.g., 200 K in CD₂Cl₂) resolves axial-equatorial isomerism of the tert-butyl group .
- X-ray Crystallography : Single-crystal analysis confirms spatial arrangement of the cyclopropane and carbamate groups .
- Solvent Modeling : Explicit solvent DFT simulations (e.g., using water or DMSO) explain solvent-driven conformational preferences .
Q. How is this compound utilized in multi-step pharmaceutical syntheses?
- Methodological Answer :
- Drug Intermediate : Serves as a precursor for kinase inhibitors by:
Deprotection : Treat with TFA/DCM (1:1) to remove the Boc group .
Functionalization : Couple the free amine with sulfonamide or heterocyclic moieties via EDC/HOBt chemistry .
- Case Study : In prostaglandin analogs, the cyclopropane group enhances metabolic stability by reducing CYP450 oxidation .
Q. What safety protocols mitigate risks during large-scale handling of this compound?
- Methodological Answer :
- Engineering Controls : Use fume hoods with ≥100 fpm airflow to limit vapor exposure .
- PPE : Wear nitrile gloves, goggles, and lab coats; respiratory protection (P95 masks) is required for aerosol-prone processes .
- Spill Management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
